2-(benzoylamino)-1,3-dioxo-5-isoindolinecarboxylic acid
Overview
Description
2-(benzoylamino)-1,3-dioxo-5-isoindolinecarboxylic acid is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a benzoylamino group attached to a dioxoisoindolinecarboxylic acid framework. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzoylamino)-1,3-dioxo-5-isoindolinecarboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with an appropriate amine to form the benzoylamino intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final isoindoline derivative. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(benzoylamino)-1,3-dioxo-5-isoindolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzoylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized isoindoline derivatives, reduced amine derivatives, and various substituted isoindoline compounds .
Scientific Research Applications
2-(benzoylamino)-1,3-dioxo-5-isoindolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(benzoylamino)-1,3-dioxo-5-isoindolinecarboxylic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but initial studies suggest involvement of key signaling molecules and transcription factors .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Another heterocyclic compound with significant biological activities.
Benzoxazole derivatives: Known for their antimicrobial and anti-inflammatory properties.
Indole derivatives: Widely studied for their diverse pharmacological activities .
Uniqueness
2-(benzoylamino)-1,3-dioxo-5-isoindolinecarboxylic acid stands out due to its unique structural features and the specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .
Properties
IUPAC Name |
2-benzamido-1,3-dioxoisoindole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O5/c19-13(9-4-2-1-3-5-9)17-18-14(20)11-7-6-10(16(22)23)8-12(11)15(18)21/h1-8H,(H,17,19)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHOSIUUAUDUDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001156880 | |
Record name | 2-(Benzoylamino)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211565-51-4 | |
Record name | 2-(Benzoylamino)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211565-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzoylamino)-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001156880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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